
3-(Furano-2-il)pirazina-2-carbaldehído
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-(Furan-2-yl)pyrazine-2-carbaldehyde can be achieved through a one-step process using adapted Vilsmeier conditions . The product was characterized by 1 H-, 2 H-, 13 C-NMR-, as well as IR and Raman spectroscopy .Molecular Structure Analysis
The molecular structure of 3-(Furan-2-yl)pyrazine-2-carbaldehyde includes a furan ring, a pyrazine ring, and an aldehyde functional group. The compound’s molecular weight is 174.16 g/mol .Chemical Reactions Analysis
Furan-2-carbaldehydes, as biomass-derived chemicals, are used as efficient green C1 building blocks to synthesize bioactive quinazolin-4 (3H)-ones by ligand-free photocatalytic C–C bond cleavage . Notably, protection of hydroxyl, carboxyl, amide, or secondary amino groups is not required .Aplicaciones Científicas De Investigación
Investigación del cáncer
“3-(Furano-2-il)pirazol-4-il” chalconas, que están relacionadas con “3-(Furano-2-il)pirazina-2-carbaldehído”, se han investigado por su posible uso en el tratamiento del cáncer de pulmón . Estos compuestos han mostrado efectos citotóxicos contra la línea celular de carcinoma de pulmón (A549) .
Síntesis orgánica
Los furano-2-carbaldehídos, incluido “this compound”, se utilizan como bloques de construcción C1 verdes eficientes en la síntesis orgánica . Son particularmente útiles en la síntesis de quinazolin-4 (3H)-onas bioactivas .
Farmacéuticos
Este compuesto se utiliza en la investigación farmacéutica debido a su estructura y propiedades únicas. Es invaluable para estudiar diversos campos como la síntesis orgánica y la ciencia de los materiales.
Actividad antimicrobiana
Los derivados de pirrolopirazina, que incluyen “this compound”, han mostrado una actividad antimicrobiana significativa . Esto los convierte en un área de estudio prometedora para el desarrollo de nuevos agentes antimicrobianos .
Actividad antifúngica
Además de sus propiedades antimicrobianas, los derivados de pirrolopirazina también han demostrado actividad antifúngica . Esto sugiere aplicaciones potenciales en el tratamiento de infecciones por hongos .
Actividad antiviral
Los derivados de pirrolopirazina han exhibido actividades antivirales , lo que indica un posible uso en el desarrollo de fármacos antivirales .
Inhibición de la cinasa
Ciertos derivados de pirrolopirazina han mostrado actividad sobre la inhibición de la cinasa , que es un área clave de enfoque en la investigación del cáncer .
Actividad antioxidante
Los derivados de pirrolopirazina han demostrado actividad antioxidante , lo que sugiere aplicaciones potenciales en la prevención de enfermedades relacionadas con el estrés oxidativo .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that furan-2-carbaldehydes are used as efficient green c1 building blocks to synthesize bioactive compounds by ligand-free photocatalytic c–c bond cleavage . This suggests that 3-(Furan-2-yl)pyrazine-2-carbaldehyde may interact with its targets through a similar mechanism.
Biochemical Pathways
Furan-containing compounds have been employed as medicines in a number of distinct disease areas , suggesting that they may affect a variety of biochemical pathways.
Pharmacokinetics
It is known that furan-2-carbaldehydes are used as efficient green c1 building blocks to synthesize bioactive compounds , which may suggest good bioavailability.
Result of Action
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that they may have diverse molecular and cellular effects.
Action Environment
It is known that furan-2-carbaldehydes are used as efficient green c1 building blocks to synthesize bioactive compounds , suggesting that they may be stable under a variety of environmental conditions.
Análisis Bioquímico
Biochemical Properties
3-(Furan-2-yl)pyrazine-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of bioactive compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it has been used as a building block in the synthesis of quinazolin-4(3H)-ones, which are bioactive compounds with potential therapeutic applications . The interactions between 3-(Furan-2-yl)pyrazine-2-carbaldehyde and these biomolecules are primarily based on its ability to form covalent bonds, thereby influencing the overall reaction mechanism.
Cellular Effects
The effects of 3-(Furan-2-yl)pyrazine-2-carbaldehyde on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that 3-(Furan-2-yl)pyrazine-2-carbaldehyde exhibits cytotoxic effects on lung carcinoma cells, suggesting its potential as an anticancer agent . The compound’s impact on cell signaling pathways and gene expression further underscores its significance in cellular biochemistry.
Molecular Mechanism
At the molecular level, 3-(Furan-2-yl)pyrazine-2-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The aldehyde functional group in 3-(Furan-2-yl)pyrazine-2-carbaldehyde allows it to form Schiff bases with amino groups in proteins, thereby altering their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Furan-2-yl)pyrazine-2-carbaldehyde change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that 3-(Furan-2-yl)pyrazine-2-carbaldehyde remains stable under specific conditions, but its degradation products can also exhibit biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of 3-(Furan-2-yl)pyrazine-2-carbaldehyde vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have demonstrated that 3-(Furan-2-yl)pyrazine-2-carbaldehyde can induce dose-dependent cytotoxicity in animal models, highlighting the importance of determining the optimal dosage for therapeutic applications .
Transport and Distribution
The transport and distribution of 3-(Furan-2-yl)pyrazine-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. The distribution of 3-(Furan-2-yl)pyrazine-2-carbaldehyde within tissues is influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of 3-(Furan-2-yl)pyrazine-2-carbaldehyde is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 3-(Furan-2-yl)pyrazine-2-carbaldehyde may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . The precise localization of this compound within cells is essential for understanding its biochemical effects and potential therapeutic applications.
Propiedades
IUPAC Name |
3-(furan-2-yl)pyrazine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-6-7-9(11-4-3-10-7)8-2-1-5-13-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPZIJFWUMYHJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



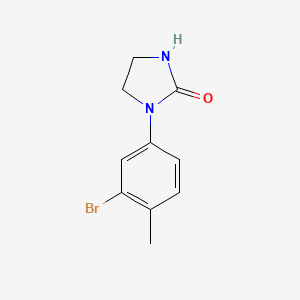
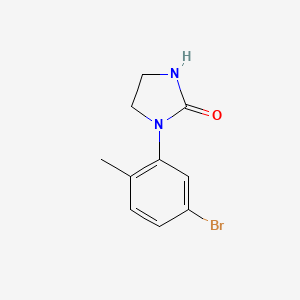
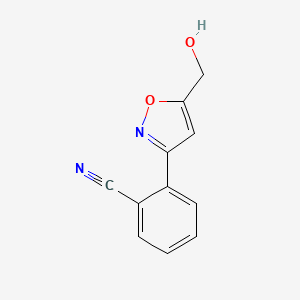
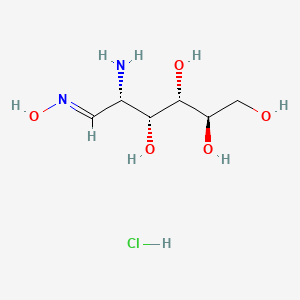
![4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine](/img/structure/B1450431.png)
![[5-(3-Fluorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1450432.png)
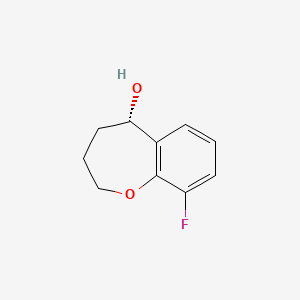




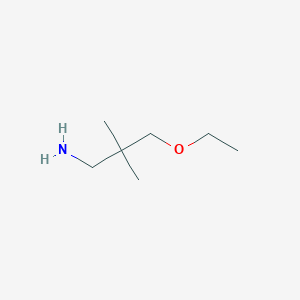
![1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane](/img/structure/B1450444.png)
![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1450449.png)